5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione

Physicochemical characterization Crystallization Purification efficiency

Researchers optimizing spirocyclic or flavonoid scaffolds face unreliable regiochemical outcomes when using unsubstituted benzofuran-2,3-dione. The 5-methyl derivative (CAS 49753-63-1) resolves this through quantified physicochemical advantages: • +0.31 logP increase (1.10 vs. 0.79) enhances membrane permeability without altering PSA (43.37 Ų), making it an ideal matched-pair probe for ADME screening • Electron-donating 5-Me group switches Wittig reaction regioselectivity to 2-alkylidene-3(2H)-benzofuranones, inaccessible from the parent dione • 146°C melting point (vs. 120°C unsubstituted) simplifies purification via recrystallization Supplied at ≥95% purity with rapid global delivery. Essential for medicinal chemistry groups developing FLT3/Aurora B kinase inhibitors and spirocyclic chemotypes.

Molecular Formula C9H6O3
Molecular Weight 162.144
CAS No. 49753-63-1
Cat. No. B2494330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione
CAS49753-63-1
Molecular FormulaC9H6O3
Molecular Weight162.144
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C2=O
InChIInChI=1S/C9H6O3/c1-5-2-3-7-6(4-5)8(10)9(11)12-7/h2-4H,1H3
InChIKeyMLICVJMDYHGISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methylbenzofuran-2,3-dione Physicochemical Profile


5-Methyl-2,3-dihydro-1-benzofuran-2,3-dione (CAS 49753-63-1), systematically named 5-methyl-1-benzofuran-2,3-dione, is a cyclic α-ketoester belonging to the benzofuran-2,3-dione family. With the molecular formula C₉H₆O₃ and a molecular weight of 162.14 g/mol, it is a versatile small-molecule scaffold employed primarily as a synthetic intermediate in medicinal chemistry and organic synthesis . The compound features a 5-methyl substituent on the aromatic ring, which distinguishes it from the parent benzofuran-2,3-dione (CAS 4732-72-3) and other substituted analogs. Its dual carbonyl functionality (2,3-dione) enables participation in a broad range of transformations, including cycloadditions, Wittig reactions, and N-heterocyclic carbene-catalyzed annulations, making it a valuable building block for the construction of spirocyclic, flavonoid, and other heterocyclic architectures [1]. Commercially available at purities typically ≥95%, the compound is supplied by major vendors such as CymitQuimica and Leyan for research and development purposes .

5-Methylbenzofuran-2,3-dione: The 5-Methyl Advantage


Generic substitution within the benzofuran-2,3-dione class is not feasible because the 5-methyl substituent imparts distinct physicochemical and reactivity profiles that directly affect downstream performance. The methyl group increases the melting point by approximately 26 °C relative to the unsubstituted parent (146 °C vs. 120 °C), which simplifies purification via recrystallization and improves solid-state handling [1]. More importantly, the electron-donating methyl group raises the computed logP by ~0.31 units (1.10 vs. 0.79), which can enhance membrane permeability and thus biological availability in cellular assays [2]. In addition, the substituent exerts a pronounced electronic effect on the aromatic ring, altering the regioselectivity of key transformations such as the Wittig reaction—where electron-donating substituents reportedly switch the preferred product from 3-alkylidene-2(3H)-benzofuranones to 2-alkylidene-3(2H)-benzofuranones [3]. These quantifiable differences mean that replacing the 5-methyl derivative with the unsubstituted or a differently substituted analog will change the physicochemical behaviour, synthetic outcome, and potentially the biological profile of the final compound, making it an unreliable substitute in any optimized protocol or structure–activity relationship study.

5-Methylbenzofuran-2,3-dione Differentiation Evidence


Elevated Melting Point vs Unsubstituted Analog

The melting point of 5-methyl-2,3-dihydro-1-benzofuran-2,3-dione is reported as 146 °C [1], which is 26 °C higher than the 120 °C observed for the unsubstituted parent benzofuran-2,3-dione (CAS 4732-72-3) . This difference arises from the added methyl group increasing molecular symmetry and lattice energy. A higher melting point directly facilitates purification by recrystallization, reduces loss during solvent evaporation, and improves long-term solid-state stability during storage—key factors for procurement decisions in synthesis laboratories.

Physicochemical characterization Crystallization Purification efficiency

Increased logP Enhances Membrane Permeability

The computed logP (octanol-water partition coefficient) for 5-methyl-2,3-dihydro-1-benzofuran-2,3-dione is 1.10 [1], compared with 0.79 for benzofuran-2,3-dione [2]. This ΔlogP of +0.31 indicates a modest but meaningful increase in lipophilicity conferred by the methyl substituent. In medicinal chemistry, an increase in logP within the optimal range (1–3) often correlates with improved passive membrane permeability and thus better intracellular target engagement in cell-based assays. While the polar surface area remains identical at 43.37 Ų, the elevated logP suggests that the 5-methyl analog may exhibit superior bioavailability when used as a probe or precursor for cell-active compounds.

Lipophilicity Drug-likeness ADME prediction

5-Methyl Group Switches Wittig Regioselectivity

In the Wittig reaction of benzofuran-2,3-diones, the electronic nature of the aromatic substituent governs the regiochemical outcome. The parent unsubstituted dione yields predominantly 3-alkylidene-2(3H)-benzofuranones, whereas substrates bearing an electron-donating substituent such as a 5-methyl group preferentially afford 2-alkylidene-3(2H)-benzofuranones with high regioselectivity [1]. Although exact product ratios were not digitized in the primary reference for the 5-methyl case, the study explicitly states that the presence of an electron-donating group switches the major product, a finding corroborated by analogous observations with methoxy-substituted derivatives. This switch in regioselectivity is critical because 2-alkylidene-3(2H)-benzofuranones and 3-alkylidene-2(3H)-benzofuranones are non-interchangeable intermediates with distinct reactivity profiles for downstream elaboration.

Regioselective synthesis Wittig reaction Benzofuranone synthesis

Efficient One-Step Vilsmeier Synthesis

A Molbank protocol reports the synthesis of 5-methyl-2,3-dihydro-1-benzofuran-2,3-dione in quantitative yield (>99%) via a one-step adapted Vilsmeier procedure [1]. In contrast, earlier multi-step routes to benzofuran-2,3-diones typically suffer from moderate overall yields (e.g., a six-step synthesis of a deuterated analog achieved only 6% overall yield) [2]. While the quantitative yield is specific to the 5-methyl substrate under the reported conditions, the methodology demonstrates that this particular compound can be accessed with exceptional efficiency, reducing procurement costs and lead times for custom synthesis. The product was rigorously characterized by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy, ensuring batch-to-batch reliability [1].

Synthetic efficiency Vilsmeier formylation Process chemistry

5-Methylbenzofuran-2,3-dione Application Scenarios


Spirocyclic & Flavonoid Library Precursor

The 5-methyl-2,3-dione scaffold is a validated entry point for constructing spiro[benzofuran-3,3′-pyrroles] and flavone derivatives via nickel-catalyzed decarbonylative cycloaddition or NHC-catalyzed annulation [1]. The electron-donating methyl group modulates the reactivity of the carbonyl groups, enabling regioselective transformations that are not possible with the unsubstituted parent. Procurement of the 5-methyl derivative is therefore essential for medicinal chemistry groups developing FLT3 kinase inhibitors, Aurora B kinase inhibitors, or other spirocyclic chemotypes where substitution at the 5-position significantly influences target binding [2].

Physicochemical Probe for Permeability Studies

With a computed logP of 1.10 and a PSA of 43.37 Ų, the compound occupies a favourable position in drug-like chemical space [1]. The 5-methyl substitution increases logP by 0.31 units relative to the unsubstituted analog without affecting PSA, making it an ideal matched-pair probe for decoupling lipophilicity effects from hydrogen-bonding contributions in cellular permeability assays. This property is particularly valued in early-stage ADME screening cascades within pharmaceutical R&D [2].

Scalable Building Block for Process Chemistry

The Molbank protocol demonstrating quantitative one-step synthesis under mild Vilsmeier conditions provides a compelling case for large-scale procurement [1]. Unlike multi-step routes to other substituted benzofuran-2,3-diones, which often suffer from low overall yields (<10%), the 5-methyl derivative can be produced with exceptional efficiency, minimizing cost and waste. This makes it a preferred starting material for process chemistry groups optimizing routes to advanced intermediates or active pharmaceutical ingredients (APIs) [2].

Regioselective Wittig to 2-Alkylidene Benzofuranones

The 5-methyl group’s electron-donating character redirects the Wittig reaction outcome from the 3-alkylidene to the 2-alkylidene regioisomer series [1]. This regiochemical switch is critical for synthesizing specific benzofuranone-based natural product analogs and pharmacophores where the position of the exocyclic double bond determines biological activity. Researchers requiring the 2-alkylidene scaffold must therefore select the 5-methyl (or other electron-rich) derivative over the unsubstituted parent, as the latter yields the opposite regioisomer [1].

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